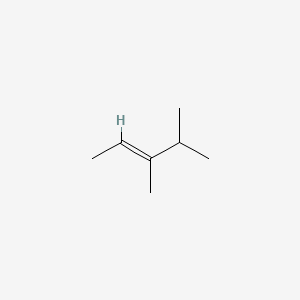

trans-3,4-Dimethyl-2-pentene

Description

Significance of Branched Alkenes in Organic Chemistry Research

Branched alkenes, a sub-class of hydrocarbons featuring at least one carbon-carbon double bond and a non-linear carbon chain, are of considerable importance in the field of organic chemistry. uc3m.eswikipedia.org Their structural diversity and the reactivity of the double bond make them crucial starting materials and intermediates in a vast array of organic syntheses. cymitquimica.comoit.edu The arrangement of alkyl groups around the double bond significantly influences the alkene's stability and reactivity. Generally, the stability of an alkene increases with the number of carbon-carbon bonds replacing carbon-hydrogen bonds at the double bond, a trend described as mono-substituted, di-substituted, tri-substituted, and tetra-substituted, with the latter being the most stable. masterorganicchemistry.com

The geometry of the substituents, particularly in di-substituted alkenes, gives rise to cis-trans isomerism, where the trans isomer is typically more stable due to reduced steric strain. masterorganicchemistry.comcuny.edu This structural nuance is critical as it can dictate the stereochemical outcome of reactions. Branched alkenes are integral to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.orgchinesechemsoc.orghiroshima-u.ac.jp For instance, recent research has highlighted the development of novel methods for the hydroacylation and hydrofunctionalization of branched alkenes to produce valuable ketones and other functionalized molecules. chinesechemsoc.orgacs.org Furthermore, the selective cleavage of carbon-carbon double bonds in branched alkenes to form new carbon-nitrogen bonds is an area of active investigation, offering new pathways to nitrogen-containing compounds. acs.org

The physical properties of hydrocarbons are also influenced by branching. While increased branching tends to lower the boiling point of alkanes due to a smaller surface area, it can increase the melting point if it leads to a more symmetrical, compact structure that packs more efficiently in a crystal lattice. uc3m.esmasterorganicchemistry.com

Historical Context of trans-3,4-Dimethyl-2-pentene Study

The study of trans-3,4-Dimethyl-2-pentene is rooted in the broader historical exploration of alkene chemistry. Early research into alkenes, or olefins as they were once commonly known, focused on understanding their structure, isomerism, and reactivity. wikipedia.orgoit.edu A significant area of historical research involving this specific molecule has been in the context of hydroboration reactions. Studies have examined the regioselectivity of borane (B79455) addition to the double bond of trans-4,4-dimethyl-2-pentene (B1618803), a closely related compound, noting that the reaction proceeds to the dialkylborane stage. scielo.org.boredalyc.org

Further investigations into the hydroboration of various alkyl-substituted olefins have provided insights into how the steric and electronic properties of the substituents direct the addition of boron. For instance, in the case of trans-4-methyl-2-pentene (B1581402) and trans-4,4-dimethyl-2-pentene, a slight preference for the boron atom to add to the less sterically hindered carbon atom of the double bond was observed. scielo.org.boredalyc.org The National Institute of Standards and Technology (NIST) has compiled and maintained physical and chemical property data for trans-3,4-Dimethyl-2-pentene, including information on its phase changes and thermochemistry, which has been crucial for its continued study. nist.govnist.gov

Current Research Landscape and Gaps

Current research involving branched alkenes like trans-3,4-Dimethyl-2-pentene is focused on developing more efficient and selective synthetic methodologies. A notable area of advancement is in the cobalt-catalyzed hydrofunctionalization of alkenes, which allows for the regio- or stereoselective introduction of various functional groups. chinesechemsoc.org For example, Markovnikov-selective hydroacylation of alkenes has been achieved through a cooperative triple catalysis system involving photoredox, cobalt, and N-heterocyclic carbenes. acs.org

Another active research front is the regiodivergent conversion of alkenes into either branched or linear alkylpyridines, which has significant implications for the synthesis of complex molecules. researchgate.net Researchers are also exploring novel ways to cleave the carbon-carbon double bond of alkenes to install new functional groups, such as the conversion of branched alkenes into amidines. acs.org

Despite these advancements, gaps in the research remain. While methods for the synthesis of trans-3,4-Dimethyl-2-pentene exist, such as the isomerization of 2-pentene (B8815676) followed by reaction with another reagent, there is always a need for more efficient and environmentally benign synthetic routes. chembk.com Furthermore, a comprehensive understanding of the reaction kinetics and mechanisms for many of the newer catalytic transformations involving highly substituted alkenes is still under development. Continued exploration of the reactivity of sterically hindered alkenes like trans-3,4-Dimethyl-2-pentene will undoubtedly lead to the discovery of new and valuable chemical transformations.

Chemical and Physical Properties

trans-3,4-Dimethyl-2-pentene is an organic compound with the chemical formula C₇H₁₄. chembk.comscbt.com It is classified as an alkene, characterized by a carbon-carbon double bond. wikipedia.orgcymitquimica.com The "trans" designation indicates that the alkyl groups are on opposite sides of the double bond, which generally results in a more stable structure compared to its cis-isomer. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | cymitquimica.comnist.govnist.govchembk.comscbt.comlabproinc.comguidechem.comcalpaclab.comcymitquimica.com |

| Molecular Weight | 98.19 g/mol | cymitquimica.comscbt.comlabproinc.comcalpaclab.com |

| CAS Number | 4914-92-5 | nist.govnist.govchembk.comscbt.comlabproinc.comguidechem.comcalpaclab.comsigmaaldrich.com |

| Appearance | Colorless liquid | cymitquimica.comchembk.comlabproinc.comguidechem.com |

| Boiling Point | ~87 °C | chembk.com |

| Density | ~0.72 g/cm³ | chembk.comlabproinc.com |

| Refractive Index | 1.4120-1.4140 | chembk.com |

| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3,4-dimethylpent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBWEVVDSRKEIK-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879003 | |

| Record name | 2-PENTENE, 3,4-DIMETHYL-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-91-4, 4914-92-5, 24910-63-2 | |

| Record name | (Z)-3,4-Dimethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentene, 3,4-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylpent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024910632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Dimethyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTENE, 3,4-DIMETHYL-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,4-Dimethyl-2-pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 3,4 Dimethyl 2 Pentene

Dehydration Reactions

Dehydration reactions, involving the elimination of a water molecule from an alcohol, represent a fundamental method for the synthesis of alkenes. The formation of trans-3,4-Dimethyl-2-pentene through this route typically involves specific alcohol precursors and controlled reaction conditions.

Dehydration of Pentanol Derivatives

The primary alcohol precursor for synthesizing 3,4-dimethyl-2-pentene (B12518032) is 3,4-dimethyl-2-pentanol. When this secondary alcohol is subjected to dehydration, it can yield a mixture of isomeric alkenes. However, the reaction often favors the formation of the more thermodynamically stable alkene due to rearrangement mechanisms. The dehydration of (2R,3S)-3,4-dimethyl-2-pentanol, for instance, has been shown to yield 2,3-dimethyl-2-pentene (B84793) as the major product. chegg.com This outcome is governed by the stability of the carbocation intermediate formed during the reaction, which tends to rearrange to a more substituted, and thus more stable, form before proton elimination occurs. Consequently, 3,4-dimethyl-2-pentene is typically a minor product in this specific reaction. quora.com

Acid-Catalyzed Dehydration Approaches

Acid catalysis is the standard method for promoting the dehydration of alcohols. libretexts.org Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly employed at elevated temperatures. libretexts.org The mechanism for secondary alcohols proceeds via an E1 pathway. libretexts.org

The process involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl (-OH) group, converting it into a better leaving group (water, -OH₂⁺). libretexts.org

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate. libretexts.org This intermediate can undergo a hydride shift, rearranging to a more stable tertiary carbocation. This rearrangement is the primary reason why 2,3-dimethyl-2-pentene is often the major product instead of 3,4-dimethyl-2-pentene. quora.comed.gov

Deprotonation: A base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond. libretexts.org

The reaction is reversible because water, as a nucleophile, can add back to the alkene under acidic conditions to regenerate the alcohol. pearson.com To favor the formation of the alkene, the products (alkene and water) are typically removed from the reaction mixture as they are formed, shifting the equilibrium to the right according to Le Chatelier's principle. pearson.com

Table 1: Dehydration Reaction of 3,4-Dimethyl-2-pentanol

| Precursor | Catalyst | General Conditions | Major Product | Minor Product |

|---|---|---|---|---|

| 3,4-Dimethyl-2-pentanol | Sulfuric Acid (H₂SO₄) | Heat (100°C - 140°C for 2° alcohols) libretexts.org | 2,3-Dimethyl-2-pentene (via rearrangement) quora.com | trans-3,4-Dimethyl-2-pentene quora.com |

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation is a vital industrial process for converting saturated hydrocarbons (alkanes) into unsaturated ones (alkenes) by removing hydrogen. nd.edu

Dehydrogenation of Saturated Hydrocarbon Precursors

The direct precursor for producing 3,4-dimethyl-2-pentene via dehydrogenation would be 3,4-dimethylpentane. This process involves passing the vaporized alkane over a catalyst at high temperatures. The reaction breaks carbon-hydrogen bonds to form hydrogen gas (H₂) and the corresponding alkene. This method is a key industrial route for the production of light olefins from the abundant alkanes found in shale gas and petroleum distillates. nd.edu

Metal-Catalyzed Dehydrogenation Systems

The catalysts used in these processes are critical for achieving high conversion rates and selectivity. Systems based on precious metals are highly effective.

Platinum (Pt): Platinum-based catalysts are widely used for their high activity in dehydrogenation reactions.

Palladium (Pd): Palladium is another effective metal catalyst for dehydrogenation.

These reactions are typically performed under high temperatures (500-600°C) and at atmospheric or sub-atmospheric pressures to favor the endothermic dehydrogenation process and shift the equilibrium towards the products.

Table 2: General Catalysts for Dehydrogenation

| Precursor | Catalyst System | Typical Conditions | Products |

|---|---|---|---|

| 3,4-Dimethylpentane | Platinum (Pt) or Palladium (Pd) on a support (e.g., Al₂O₃) | High Temperature (e.g., 500-600°C), Low Pressure | 3,4-Dimethyl-2-pentene + H₂ |

Isomerization Strategies

Isomerization provides a pathway to synthesize trans-3,4-Dimethyl-2-pentene from other alkene isomers. This can involve shifting the position of the double bond or altering the stereochemistry from a cis to a trans configuration. Such transformations can be promoted by various catalytic systems, including acid or base catalysis, photocatalysis, or transition metal complexes. researchgate.net

Research has identified specific sensitizers that are efficient in promoting the E/Z (trans/cis) isomerization of 3,4-dimethyl-2-pentene. Among those tested, p-xylene (B151628) and phenol (B47542) were found to be particularly effective. researchgate.net Phenol offers the additional advantage of being easily separated from the nonpolar alkene product through a simple base extraction. researchgate.net Transition metal complexes, such as those involving iron carbonyls or rhodium, are also known to catalyze the isomerization of various alkenes, often proceeding through a π-allyl metal hydride intermediate. acs.orgacs.org A ruthenium complex, [Cp*Ru(NCMe)₃][PF₆], has been specifically identified as a catalyst for the cis-to-trans isomerization of certain alkenes. researchgate.net

Table 3: Catalysts and Sensitizers for Alkene Isomerization

| Catalyst/Sensitizer | Type of Isomerization | Reference |

|---|---|---|

| p-Xylene | E/Z (trans/cis) Isomerization | researchgate.net |

| Phenol | E/Z (trans/cis) Isomerization | researchgate.net |

| [Cp*Ru(NCMe)₃][PF₆] | cis-to-trans Isomerization | researchgate.net |

| Iron Carbonyls | Positional and Geometric Isomerization | acs.org |

Isomerization of Terminal Alkenes to Internal Alkenes

A common and atom-economical strategy for synthesizing internal alkenes is the isomerization of their terminal isomers. This process involves the migration of the double bond from the C1-C2 position to an internal position. For the synthesis of 3,4-dimethyl-2-pentene, the logical precursor would be 3,4-dimethyl-1-pentene (B12000618). This transformation is typically catalyzed by transition metal complexes, which can offer high efficiency and selectivity.

Various catalytic systems have been developed to promote the isomerization of terminal alkenes. These reactions often proceed via a metal hydride mechanism, which involves the addition of a metal hydride across the terminal double bond, followed by a β-hydride elimination to form the more thermodynamically stable internal alkene. acs.org

Research has shown that catalysts based on metals like palladium, ruthenium, and manganese are effective for this transformation. acs.orgorganic-chemistry.org For instance, palladium-catalyzed isomerization using specific phosphine (B1218219) ligands can yield trans-2-olefins with high regio- and stereoselectivity under mild conditions. organic-chemistry.org Similarly, certain ruthenium complexes are highly efficient for the selective mono-isomerization of various alkenes, often affording the E-products (trans) rapidly at room temperature. organic-chemistry.orgacs.org

A study on the photoactivated isomerization of 4,4-dimethyl-1-pentene, a structural isomer of the direct precursor, highlights a platinum-catalyzed approach. acs.org Irradiation of a mixture containing 4,4-dimethyl-1-pentene, a silane (B1218182) co-catalyst like triphenylsilane (B1312308) (Ph₃SiH), and a catalytic amount of platinum(II) bis(acetylacetonato) [Pt(acac)₂] resulted in complete conversion to the internal isomer, 4,4-dimethyl-2-pentene. acs.org While not the target molecule, this demonstrates the principle of converting a terminal dimethylpentene to an internal one.

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Pd-catalyst / 2-PyPPh₂ ligand | Terminal Olefins | Provides trans-2-olefins with high regio- and stereoselectivity under mild conditions. | organic-chemistry.org |

| Ruthenium Complex | Multifunctional Alkenes | Very efficient for selective mono-isomerization to E-products, often complete in <10 min at room temperature. | organic-chemistry.org |

| cis-[Mn(dippe)(CO)₂(κ²-BH₄)] | Terminal Alkenes | Effective at room temperature, transforming terminal alkenes into internal E-alkenes with high selectivity. | acs.org |

| Pt(acac)₂ / Silane (e.g., Ph₃SiH) | 4,4-dimethyl-1-pentene | Photoactivated system that leads to complete isomerization to the internal alkene. | acs.org |

Acid-Catalyzed Double Bond Migration in Dimethylpentenes

Acid catalysis provides a classic method for the isomerization of alkenes through the migration of the double bond. The mechanism involves the protonation of the double bond by a strong acid to form a carbocation intermediate. msu.edu Subsequent deprotonation at an adjacent carbon atom regenerates the double bond in a new, often more thermodynamically stable, position. This process can lead to a mixture of alkene isomers.

In the context of dimethylpentenes, early studies demonstrated this principle. For example, the reaction of 4,4-dimethylpentene-1 with acetic acid in the presence of a catalytic amount of sulfuric acid was found to yield a mixture of olefins, indicating double bond migration. acs.org The formation of the carbocation intermediate is the key step. For a terminal alkene like 3,4-dimethyl-1-pentene, protonation would lead to a secondary carbocation. A subsequent 1,2-hydride shift could form a more stable tertiary carbocation, which upon deprotonation would yield various internal alkene isomers, including trans-3,4-dimethyl-2-pentene.

Modern methods have also utilized acid-catalyzed migration as part of more complex transformations. For instance, triflic acid (TfOH), sometimes generated in situ, can effectively catalyze alkene migration as a prelude to other reactions like heteroarylation. rsc.org The general applicability of acid catalysis is well-established, though controlling selectivity to favor a single isomer can be challenging, as the reaction tends to proceed toward a thermodynamic equilibrium mixture of all possible stable isomers. msu.edu

| Catalyst/Acid | Substrate Example | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 4,4-Dimethylpentene-1 | In acetic acid | Formation of a mixture of olefin isomers. | acs.org |

| Alumina (solid acid) | Cyclic Olefins | Temperatures below 100°C | Double-bond migration observed, mechanism involves C-H bond cleavage as the slow step. | rsc.org |

| Triflic Acid (TfOH) | Various Alkenes | Often generated in situ from Cu(OTf)₂ | Efficiently catalyzes C=C bond migration prior to further functionalization. | rsc.org |

Stereoselective Control in Isomerization Reactions

A significant challenge in alkene synthesis is controlling the stereochemistry of the resulting double bond. For the synthesis of trans-3,4-dimethyl-2-pentene, it is crucial to employ a method that selectively favors the formation of the trans (or E) isomer over the cis (or Z) isomer. Transition metal catalysis often provides the necessary tools to achieve this stereoselectivity.

Many catalytic systems developed for terminal alkene isomerization inherently favor the more thermodynamically stable trans product. researchgate.net The selection of the metal and, critically, the ligands coordinated to it, dictates the stereochemical outcome. organic-chemistry.org

Palladium Catalysis : Palladium complexes featuring specific ligands like 2-(diphenylphosphino)pyridine (2-PyPPh₂) are reported to be highly effective in converting terminal olefins to trans-2-olefins with excellent stereoselectivity. organic-chemistry.org

Ruthenium Catalysis : Ruthenium-based catalysts have also been identified as superior for producing (E)-2-alkenes from terminal alkenes with high selectivity, often avoiding the formation of a thermodynamic mixture of isomers. acs.org

Manganese Catalysis : A manganese(I) borohydride (B1222165) complex, cis-[Mn(dippe)(CO)₂(κ²-BH₄)], has been shown to be a highly selective precatalyst for transforming terminal alkenes into the corresponding internal E-alkenes, with DFT calculations indicating that the formation of the E-isomer is favored both kinetically and thermodynamically. acs.org

The ability to control selectivity is a testament to the sophistication of modern catalyst design. While many systems favor the trans isomer, it is noteworthy that catalysts have also been specifically designed to produce the less stable cis isomer, highlighting the power of catalyst control over reaction pathways. temple.edu For the specific synthesis of trans-3,4-dimethyl-2-pentene, a catalyst system known to favor the formation of E-disubstituted alkenes from a terminal precursor would be the most effective approach.

| Catalyst System | Typical Selectivity | Mechanistic Insight | Reference |

|---|---|---|---|

| Pd-catalyst / 2-PyPPh₂ | High for trans-isomer | Ligand environment is crucial for controlling stereoselectivity. | organic-chemistry.org |

| (C₅Me₅)Ru Complexes | High for E-isomer | Catalyst avoids thermodynamic equilibration, favoring the kinetic E-product. | acs.org |

| cis-[Mn(dippe)(CO)₂(κ²-BH₄)] | High for E-isomer | Formation of the E-isomer is favored both kinetically and thermodynamically. | acs.org |

| cis-Mo(CO)₄(PPh₃)₂ / TsOH | High for Z-isomer | Provides a contrasting example of achieving selectivity for the higher-energy cis-isomer. | temple.edu |

Reaction Pathways and Mechanistic Investigations of Trans 3,4 Dimethyl 2 Pentene

Electrophilic Addition Reactions

Hydroboration-Oxidation Mechanisms

The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols. libretexts.org The first step, hydroboration, involves the addition of a B-H bond across the double bond, followed by an oxidation step, typically with hydrogen peroxide in a basic solution, to yield the final alcohol product. ntu.edu.sgjove.com

The addition of borane (B79455) to an alkene is both highly regioselective and stereospecific. The reaction follows an anti-Markovnikov pattern, where the boron atom attaches to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. dalalinstitute.comwikipedia.orgmasterorganicchemistry.com This selectivity is driven by both electronic and steric factors. redalyc.orgjove.com Electronically, the transition state is stabilized by placing the partial positive charge on the more substituted carbon. jove.com

The addition is also stereospecific, proceeding via a syn-addition. This means that the boron and hydrogen atoms add to the same face of the double bond through a concerted, four-membered transition state. redalyc.orgjove.comscielo.org.bo For trans-3,4-Dimethyl-2-pentene, the boron atom adds to the C-3 carbon, while the hydride adds to the C-2 carbon, with both atoms approaching from the same side of the molecule's plane. The subsequent oxidation step occurs with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position. masterorganicchemistry.com

Steric hindrance plays a crucial role in directing the regioselectivity of hydroboration. redalyc.org The larger boron-containing group preferentially adds to the less sterically encumbered carbon atom of the alkene double bond. jove.com In trans-3,4-Dimethyl-2-pentene, the C-3 carbon is bonded to an isopropyl group, while the C-2 carbon is bonded to a methyl group. The significant steric bulk of the tert-butyl group at C-4 further influences the approach of the borane reagent, sterically shielding the C-2 position and strongly favoring the addition of boron to the C-3 position.

The regioselectivity can be further enhanced by using sterically bulkier hydroborating agents instead of borane (BH₃) itself. wikipedia.org Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (B86530) (Sia₂BH), and thexylborane show increased preference for the least hindered carbon. wikipedia.orgscielo.org.bo For instance, studies on the structurally similar alkene, trans-4-methyl-2-pentene (B1581402), demonstrate a marked increase in selectivity with more sterically demanding boranes. sci-hub.sewindows.net

| Hydroborating Agent | Alkene | Product Distribution (%) (Boron at C-3 : Boron at C-2) | Reference |

|---|---|---|---|

| Diborane (B8814927) (BH₃) | trans-4-Methyl-2-pentene | 57 : 43 | scielo.org.bo |

| Thexylborane | trans-4-Methyl-2-pentene | 66 : 34 | scielo.org.bo |

| Disiamylborane (Sia₂BH) | trans-4-Methyl-2-pentene | 97 : 3 | scielo.org.bo |

| 9-BBN | trans-4-Methyl-2-pentene | >99.8 : <0.2 | scielo.org.bo |

This table presents data for trans-4-methyl-2-pentene as a close structural analog to illustrate the effect of sterically hindered borane reagents on regioselectivity.

The reaction of borane (BH₃) with an alkene can proceed in stages to form a monoalkylborane (RBH₂), a dialkylborane (R₂BH), and finally a trialkylborane (R₃B), with each B-H bond successively adding across the alkene. ntu.edu.sgbolivianchemistryjournal.org However, for sterically hindered alkenes like trans-3,4-Dimethyl-2-pentene, the reaction often does not proceed to the trialkylborane. Research on the closely related trans-4,4-dimethyl-2-pentene (B1618803) shows that hydroboration stops at the dialkylborane stage due to the significant steric hindrance. scielo.org.boredalyc.org

The resulting organoborane intermediate is not typically isolated but is directly oxidized in the second step of the sequence. masterorganicchemistry.com Treatment of the alkylborane with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) initiates the oxidation. ntu.edu.sg The mechanism involves the attack of a hydroperoxide ion on the electrophilic boron atom, followed by the migration of an alkyl group from the boron to the adjacent oxygen atom. ntu.edu.sgjove.com This process is repeated until all alkyl groups on the boron have been replaced by alkoxy groups, forming a trialkoxyborane. Subsequent hydrolysis of the trialkoxyborane yields the final alcohol product, 3,4-dimethyl-2-pentanol, and boric acid or its salt. libretexts.org This oxidation step proceeds with complete retention of stereochemistry at the carbon center. masterorganicchemistry.com

Halogenation Reactions

Halogens such as bromine (Br₂) and chlorine (Cl₂) add across the double bond of alkenes to form vicinal dihalides. masterorganicchemistry.com This reaction is stereospecific, and its mechanism dictates the stereochemical outcome of the product. lumenlearning.com

The halogenation of an alkene proceeds through an anti-addition mechanism. masterorganicchemistry.comlumenlearning.comlibretexts.org When a halogen molecule like Br₂ approaches the electron-rich π bond of trans-3,4-dimethyl-2-pentene, the alkene acts as a nucleophile, attacking one bromine atom and displacing the other as a bromide ion. libretexts.orglibretexts.org This results in the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. lumenlearning.comlumenlearning.com

In the second step, the bromide ion (Br⁻) acts as a nucleophile and attacks one of the two carbons of the cyclic intermediate. libretexts.org This attack occurs from the side opposite to the bulky bromonium ion bridge, in a manner analogous to an Sₙ2 reaction. lumenlearning.comlumenlearning.com This backside attack forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond, leading to the anti-addition product. libretexts.org

For trans-3,4-dimethyl-2-pentene, this stereospecific anti-addition results in the formation of a specific pair of enantiomers. The addition of bromine to the trans alkene leads to the formation of the (2R,3S) and (2S,3R) diastereomers, known as the threo pair of enantiomers. A study on the analogous reaction of bromine with trans-4-methyl-2-pentene confirms the formation of a racemic mixture of the corresponding (2S,3R) and (2R,3S) dibromoalkanes. stolaf.edu

| Starting Alkene | Reagent | Addition Stereochemistry | Product Stereoisomers |

|---|---|---|---|

| trans-3,4-Dimethyl-2-pentene | Br₂ | Anti-addition | Racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-3,4-dimethylpentane (Threo enantiomers) |

Oxidation Reactions

The oxidation of alkenes can occur at different levels, leading to epoxides, vicinal diols, or cleavage of the carbon-carbon double bond. libretexts.org For trans-3,4-Dimethyl-2-pentene, various oxidative pathways are significant.

Epoxidation Mechanisms via Peroxycarboxylic Acids

The reaction of trans-3,4-Dimethyl-2-pentene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.comwikipedia.org This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition where both new carbon-oxygen bonds form on the same side of the double bond. masterorganicchemistry.comwikipedia.orgucalgary.ca The "trans" stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comwikipedia.org

The mechanism is a concerted process, often referred to as the "butterfly mechanism," where the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. wikipedia.orgleah4sci.com This initiates a circular transition state involving the breakage of the C=C π bond and the weak O-O bond, and the formation of the C-O bonds of the epoxide ring. libretexts.orgmasterorganicchemistry.comleah4sci.com The reaction's rate is influenced by the nucleophilicity of the alkene; more substituted alkenes tend to react faster. ucalgary.ca

Table 1: Reagents and Conditions for Epoxidation

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| m-CPBA | Dichloromethane (B109758), Chloroform (B151607) | Room Temperature | trans-2,3-Epoxy-3,4-dimethylpentane |

| Peroxyacetic acid | Ether, Acetone | Varies | trans-2,3-Epoxy-3,4-dimethylpentane |

Syn-Dihydroxylation Pathways

Syn-dihydroxylation of trans-3,4-Dimethyl-2-pentene results in the formation of a vicinal diol (a glycol) where the two hydroxyl groups are added to the same face of the original double bond. libretexts.orglibretexts.org This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgchemistrysteps.com

The reaction with OsO₄ proceeds through a concerted mechanism, forming a cyclic osmate ester intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the syn-diol. libretexts.orglibretexts.org Due to the toxicity and expense of OsO₄, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). chemistrysteps.commasterorganicchemistry.com

Potassium permanganate under cold, basic conditions also produces syn-diols via a similar cyclic manganate (B1198562) ester intermediate. ntu.edu.sg However, KMnO₄ is a strong oxidizing agent and can lead to over-oxidation and lower yields compared to OsO₄. libretexts.orglibretexts.orgntu.edu.sg For a trans-alkene like trans-3,4-Dimethyl-2-pentene, syn-dihydroxylation yields a racemic mixture of enantiomeric diols. libretexts.orglibretexts.org

Table 2: Reagents for Syn-Dihydroxylation

| Reagent System | Intermediate | Product | Stereochemistry |

|---|---|---|---|

| 1. OsO₄, Pyridine2. NaHSO₃/H₂O | Cyclic osmate ester | 3,4-Dimethylpentane-2,3-diol | Racemic mixture (syn-addition) |

| Cold, dilute KMnO₄, OH⁻ | Cyclic manganate ester | 3,4-Dimethylpentane-2,3-diol | Racemic mixture (syn-addition) |

Anti-Dihydroxylation via Epoxide Cleavage

Anti-dihydroxylation, the addition of two hydroxyl groups to opposite faces of the double bond, is achieved in a two-step process. libretexts.orglibretexts.org First, trans-3,4-Dimethyl-2-pentene is converted to its corresponding epoxide as described in section 3.1.3.1. libretexts.orglibretexts.org

The second step involves the acid-catalyzed ring-opening of the epoxide. libretexts.orguomustansiriyah.edu.iq Protonation of the epoxide oxygen makes the ring susceptible to nucleophilic attack by water. uomustansiriyah.edu.iqlibretexts.org The water molecule attacks one of the carbon atoms of the epoxide from the side opposite to the protonated oxygen, leading to an inversion of stereochemistry at that carbon. libretexts.orglibretexts.org This results in the formation of a trans-diol. jove.com Since the starting alkene is trans, the resulting product from this anti-dihydroxylation pathway will be a meso compound. libretexts.org

Table 3: Two-Step Anti-Dihydroxylation Process

| Step | Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|

| 1. Epoxidation | m-CPBA | trans-2,3-Epoxy-3,4-dimethylpentane | Trans |

| 2. Ring Opening | H₃O⁺ | 3,4-Dimethylpentane-2,3-diol | Meso (anti-addition) |

Ozonolysis Mechanisms and Intermediate Studies

Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). The reaction initially forms a highly unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. quora.com

Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc (Zn) and water or dimethyl sulfide (DMS), cleaves the ozonide to yield aldehydes or ketones. For trans-3,4-Dimethyl-2-pentene, ozonolysis followed by a reductive workup would yield acetaldehyde (B116499) and methyl isopropyl ketone.

An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize the initial aldehyde and ketone fragments to carboxylic acids where possible. In this case, acetaldehyde would be oxidized to acetic acid, while the ketone would remain unchanged.

Studies on the ozonolysis of structurally similar alkenes, like 2,4-dimethyl-2-pentene, have investigated the formation of Criegee intermediates and other products. researchgate.net These intermediates are significant in atmospheric chemistry. researchgate.net

Hydrohalogenation Studies

The addition of hydrogen halides (HX, where X = Cl, Br, I) to trans-3,4-Dimethyl-2-pentene, an unsymmetrical alkene, follows Markovnikov's rule. masterorganicchemistry.comleah4sci.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with fewer hydrogen substituents. masterorganicchemistry.comleah4sci.comcurlyarrows.com

The mechanism involves the protonation of the alkene by the hydrogen halide, which leads to the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pub For trans-3,4-Dimethyl-2-pentene, protonation can lead to two possible carbocations. The more stable carbocation will be the one that is more substituted. The subsequent attack of the halide ion on the more stable carbocation determines the major product. masterorganicchemistry.compressbooks.pub

In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. curlyarrows.comlibretexts.org This free-radical addition results in the bromine atom adding to the less substituted carbon of the double bond. libretexts.org This "peroxide effect" is specific to HBr. curlyarrows.com

Reduction Reactions

The reduction of trans-3,4-Dimethyl-2-pentene involves the addition of hydrogen across the double bond to form the corresponding alkane, 3,4-dimethylpentane.

This reaction is typically carried out via catalytic hydrogenation. chemistrytalk.org This process requires a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), to facilitate the addition of molecular hydrogen (H₂). chemistrytalk.orglibguides.com The reaction is a syn-addition, with both hydrogen atoms adding to the same side of the double bond from the surface of the catalyst. chemistrytalk.orglibguides.com The hydrogenation is an exothermic process. libguides.com While platinum is highly effective, nickel (as Raney nickel) is a more economical alternative, though it may require higher temperatures and pressures. melscience.com Homogeneous catalysts, like Wilkinson's catalyst, can also be used under milder conditions. youtube.com

Table 4: Catalysts for Hydrogenation

| Catalyst | Conditions | Product |

|---|---|---|

| Platinum (Pt) | H₂, Room Temperature, Atmospheric Pressure | 3,4-Dimethylpentane |

| Palladium (Pd) | H₂, Room Temperature, Atmospheric Pressure | 3,4-Dimethylpentane |

| Nickel (Ni) | H₂, Higher Temperature and Pressure | 3,4-Dimethylpentane |

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental reaction for alkenes, converting them into saturated alkanes. The process involves the addition of hydrogen (H₂) across the double bond, a reaction that is thermodynamically favorable but requires a catalyst to overcome a high activation energy. libretexts.org For trans-3,4-dimethyl-2-pentene, the reaction proceeds on the surface of a heterogeneous metal catalyst, such as platinum, palladium, or nickel. libretexts.org

The generally accepted mechanism for this process occurs in several stages:

Adsorption : Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.org

Hydrogen Addition : Hydrogen atoms are added sequentially to the carbons of the double bond. A C-H bond forms while the C-C pi bond breaks, creating a metal-carbon bond intermediate. masterorganicchemistry.com A second C-H bond then forms, resulting in the alkane. masterorganicchemistry.com

Desorption : The resulting saturated hydrocarbon, 3,4-dimethylpentane, is more weakly adsorbed and leaves the catalyst surface, freeing the active site for another cycle. libretexts.org

The stereochemistry of trans-3,4-dimethyl-2-pentene influences its reactivity. As a trans di-substituted alkene with significant steric bulk around the double bond, it is expected to exhibit lower reactivity compared to less hindered alkenes. nih.gov Studies on similar structures, like trans-2-pentene, have shown that thiolate-capped palladium nanoparticle catalysts react reluctantly with such substrates. nih.gov This reduced activity is attributed to the steric hindrance from the substituent groups, which impedes the formation of the necessary di-σ-bonded species on the catalyst surface required for hydrogenation. nih.gov

Oligomerization and Dimerization Reactions

Oligomerization and dimerization reactions convert simple alkenes into larger molecules, which are valuable intermediates in the chemical industry. researchgate.netcaltech.edu These reactions can be catalyzed by various systems, including transition metal complexes and solid acid catalysts like zeolites. mdpi.comd-nb.info The structure of the starting alkene and the choice of catalyst profoundly influence the reaction's outcome, determining the size and structure of the resulting oligomers. mdpi.com

For alkenes structurally similar to trans-3,4-dimethyl-2-pentene, such as other pentenes and butenes, transition metal catalysts based on nickel, cobalt, iron, and zirconium are effective. mdpi.comifpenergiesnouvelles.frresearchgate.net These systems often operate through mechanisms involving the insertion of olefin molecules into metal-hydride or metal-alkyl bonds, followed by chain termination steps like β-hydride elimination to release the oligomeric product and regenerate the active catalyst. mdpi.comifpenergiesnouvelles.fr

Regioselective Dimerization Processes

Regioselectivity in dimerization refers to the control over which constitutional isomer is formed when two alkene molecules combine. This is a critical aspect of catalyst design, enabling the synthesis of specific branched structures. unam.mx The mechanism of dimerization with transition metal catalysts typically involves a series of insertion and elimination steps, where the regioselectivity is determined at each stage.

A common mechanistic pathway involves:

Initiation : Formation of a metal-hydride or metal-alkyl active species. ifpenergiesnouvelles.fr

First Insertion : The first alkene molecule inserts into the metal-hydride/alkyl bond. This can occur in two ways: a 1,2-insertion (Markovnikov) or a 2,1-insertion (anti-Markovnikov). mdpi.comunam.mx The steric and electronic properties of the catalyst's ligands and the alkene substrate influence which insertion mode is favored. unam.mx

Second Insertion : A second alkene molecule inserts into the newly formed metal-alkyl bond. Again, this can proceed via 1,2- or 2,1-insertion. mdpi.com

Termination : The dimer is released, typically through β-hydride elimination. If the intermediate alkyl has hydrogen atoms on multiple adjacent carbons, the position of the new double bond in the product is also a matter of regioselectivity. unam.mx

For example, iron-based catalysts have been shown to achieve the unparalleled regioselective dimerization of trans-2-butene to produce 3,4-dimethyl-1-hexene. researchgate.net Similarly, cobalt(II) complexes activated by methylaluminoxane (B55162) (MAO) can dimerize propylene (B89431) with high regioselectivity, where the product distribution depends heavily on the sequence of 2,1- and 1,2-insertions and the final β-H elimination step. unam.mx The choice of solvent can also be used to switch the regioselectivity of dimerization reactions. researchgate.net

Formation of Branched Oligomers

The formation of branched oligomers is a characteristic outcome of alkene oligomerization catalyzed by many transition metal systems. mdpi.com Following the initial dimerization steps, the chain can continue to grow by the sequential insertion of more monomer units, leading to trimers, tetramers, and higher oligomers. mdpi.com For instance, certain zirconium-based catalysts can convert 1-pentene (B89616) into a mixture of dimers, trimers, and tetramers. mdpi.com

In contrast, studies involving the dimerization of linear pentenes on acidic zeolite catalysts (H-MFI) have produced quantum chemical evidence suggesting an alternative pathway. d-nb.inforesearchgate.net Instead of forming branched alkene dimers, the reaction is proposed to yield alkyl-substituted cycloalkanes. d-nb.inforesearchgate.net This pathway is significantly more exothermic than the formation of branched alkenes and explains experimental observations, such as why the oligomerization often stops at the dimer, as the resulting cyclic alkane has no double bond for further reaction. d-nb.inforesearchgate.net

| Product Type | Gas Phase Reaction Enthalpy (kJ mol⁻¹) | Surface Dimer Formation Enthalpy (kJ mol⁻¹) |

|---|---|---|

| Branched Alkenes | -84 | -198 |

| Alkyl-cyclopentane | -153 | -264 |

| Alkyl-cyclohexane | -154 | -281 |

Double Bond Migration Reactions

Double bond migration, or isomerization, is a common reaction for olefins and can occur concurrently with other transformations like oligomerization, particularly under acidic or transition metal catalysis. researchgate.netnsf.gov This reaction repositions the double bond within the carbon skeleton, leading to a mixture of isomers. For trans-3,4-dimethyl-2-pentene, migration could potentially lead to isomers such as 2,3-dimethyl-2-pentene (B84793) or 2,3-dimethyl-1-pentene.

Acid-Catalyzed Double Bond Isomerization

On solid acid catalysts like zeolites or alumina, double bond isomerization is a facile process. researchgate.netpsu.edu The reaction is initiated by the interaction of the alkene's double bond with an acid site. researchgate.net On Brønsted acid sites, the double bond is protonated, forming a secondary or tertiary carbocation intermediate. A proton is then eliminated from an adjacent carbon atom to form a new double bond in a different position. The rapid equilibration between butene isomers on acid catalysts is a well-documented example of this process. psu.edu Lewis acid sites can also facilitate isomerization through different mechanisms. researchgate.net Studies on pentene isomers have shown that the specific pathway can depend on the nature of the Lewis acid site. researchgate.net

Mechanistic Pathways of Olefin Isomerization

Beyond acid catalysis, transition metal complexes catalyze olefin isomerization through several distinct mechanistic pathways. nsf.gov The two most prominent mechanisms are:

The Insertion-Elimination Mechanism : This pathway involves a metal-hydride (M-H) intermediate. The alkene inserts into the M-H bond, forming a metal-alkyl species. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal-hydride catalyst. nsf.gov This is a common pathway for catalysts based on palladium, platinum, and rhodium. nsf.govacs.org

The π-Allyl Mechanism : In this mechanism, an allylic C-H bond of the alkene is activated by the metal center, leading to the formation of a π-allyl metal complex intermediate. The metal can then reattach the hydrogen to a different carbon of the allyl system, resulting in an isomerized alkene. nsf.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Trans 3,4 Dimethyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For trans-3,4-Dimethyl-2-pentene, NMR studies are essential to confirm its structure and distinguish it from its cis isomer and other constitutional isomers.

The ¹H NMR spectrum of trans-3,4-Dimethyl-2-pentene provides key information for its structural verification. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the olefinic proton appears as a quartet of doublets downfield, a result of coupling to the neighboring methine and methyl protons. chemicalbook.com The methine proton of the isopropyl group appears as a multiplet, while the methyl groups exhibit signals at characteristic upfield shifts. chemicalbook.com

The chemical shifts (δ) are influenced by the electronic environment of the protons. The olefinic proton is deshielded due to the π-electron cloud of the double bond, resulting in a downfield shift. The alkyl protons are shielded and appear at higher fields.

Table 1: ¹H NMR Spectral Data for trans-3,4-Dimethyl-2-pentene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Olefinic Proton (=CH) | ~5.22 | Quartet of Doublets |

| Methine Proton (CH) | ~2.22 | Multiplet |

| Vinylic Methyl Protons (=C-CH₃) | ~1.56 | Doublet |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. chemicalbook.com

The ¹³C NMR spectrum offers complementary information by showing the number of unique carbon environments and their electronic nature. In trans-3,4-Dimethyl-2-pentene, all seven carbon atoms are chemically non-equivalent and thus produce distinct signals. The olefinic carbons are observed in the downfield region typical for sp²-hybridized carbons, generally between 115 and 140 ppm. chemguide.co.uk The sp³-hybridized carbons of the alkyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for trans-3,4-Dimethyl-2-pentene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Olefinic) | ~135-145 |

| C3 (Olefinic) | ~115-125 |

| C4 (Methine) | ~30-40 |

| Vinylic Methyl (on C3) | ~15-25 |

| Methyl on C2 | ~10-20 |

Note: These are approximate values based on typical ranges for similar structures. Experimental values can be found in spectral databases. chemguide.co.ukguidechem.com

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. ucl.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on trans-3,4-Dimethyl-2-pentene would show cross-peaks connecting scalar-coupled protons. Key correlations would be observed between the olefinic proton and the methine proton, as well as between the olefinic proton and the vinylic methyl protons. Additionally, a strong correlation would be seen between the methine proton and the protons of the two isopropyl methyl groups. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum by correlating them with their attached, and often more easily assigned, protons. e-bookshelf.de

High-resolution NMR spectroscopy is a critical tool for investigating reaction mechanisms, such as alkene isomerization, polymerization, and epoxidation. acs.orgresearchgate.netresearchgate.net While specific studies focusing solely on trans-3,4-Dimethyl-2-pentene are not abundant, the principles can be applied. For example, in acid-catalyzed isomerization reactions, NMR can be used to monitor the formation of carbocation intermediates and the subsequent rearrangement to other isomeric alkenes. By tracking the changes in signal intensities and identifying new species over time, kinetic and mechanistic data can be obtained. researchgate.net Furthermore, techniques like in-situ illumination NMR allow for the study of photochemical reactions, providing insights into the structure of transient intermediates and reaction pathways. uni-regensburg.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. amazonaws.com

The IR spectrum of trans-3,4-Dimethyl-2-pentene displays characteristic absorption bands that confirm the presence of its key structural features. guidechem.com

C-H Stretching: The spectrum shows absorptions from the stretching of C-H bonds. The sp² C-H stretch of the olefinic proton typically appears just above 3000 cm⁻¹ (around 3010-3095 cm⁻¹). uhcl.edu The sp³ C-H stretches from the methyl and methine groups are observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). libretexts.org

C=C Stretching: The carbon-carbon double bond stretch for a trans-disubstituted alkene is expected in the region of 1665-1675 cm⁻¹. uhcl.edu However, in symmetrically substituted or nearly symmetrically substituted alkenes, this peak can be weak or absent due to the small change in dipole moment during the vibration. amazonaws.com

C-H Bending: The out-of-plane C-H bending (wagging) vibration for a trans-alkene is a strong and characteristic band, typically found around 960-975 cm⁻¹. This absorption is a reliable indicator of the trans stereochemistry of the double bond.

Table 3: Characteristic IR Absorption Bands for trans-3,4-Dimethyl-2-pentene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| sp² C-H Stretch | 3010 - 3095 | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1665 - 1675 | Weak to Medium |

Note: Frequencies are approximate and can be influenced by the molecular environment and sample phase. uhcl.edulibretexts.org

Table of Compounds Mentioned

| Compound Name |

|---|

| trans-3,4-Dimethyl-2-pentene |

| cis-3,4-Dimethyl-2-pentene |

FT-IR with Cryogenic Sampling for Detailed Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule like trans-3,4-Dimethyl-2-pentene, the FT-IR spectrum reveals characteristic peaks corresponding to its alkene and alkane moieties.

Cryogenic sampling enhances standard FT-IR analysis by cooling the sample to very low temperatures, typically using liquid nitrogen or helium. This process significantly reduces the thermal energy of the molecule, leading to a decrease in rotational and vibrational motions. As a result, the spectral bands become much sharper and better resolved. This heightened resolution is particularly advantageous for a molecule with several overlapping C-H stretching and bending vibrations, allowing for a more precise assignment of vibrational modes. While specific cryogenic FT-IR data for trans-3,4-Dimethyl-2-pentene is not widely published, the technique would theoretically provide a highly detailed vibrational fingerprint, enabling a more definitive structural confirmation by minimizing spectral broadening. The ideal transmission sample for FT-IR analysis is very thin, typically between 10 and 50 µm, to prevent the total absorption of the infrared beam. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.net The electron ionization (EI) mass spectrum for trans-3,4-Dimethyl-2-pentene is available through the NIST Mass Spectrometry Data Center. nist.gov

Molecular Ion Peak Confirmation

The molecular formula for trans-3,4-Dimethyl-2-pentene is C₇H₁₄. nist.gov Its molecular weight is 98.1861 g/mol . nist.govnist.gov In mass spectrometry, the molecular ion peak (M⁺) represents the parent molecule that has lost one electron. The mass spectrum of trans-3,4-Dimethyl-2-pentene shows a molecular ion peak at an m/z value of 98. nist.gov This peak confirms the molecular mass of the compound. Although some compounds fragment so readily that no molecular ion is observed, its presence here provides invaluable initial information. libretexts.org

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern provides a "fingerprint" that is unique to the compound's structure. When the molecular ion of trans-3,4-Dimethyl-2-pentene breaks apart, it forms various smaller, charged fragments. The analysis of these fragments helps to piece together the original structure. The most stable and therefore most abundant fragment ion in the spectrum is known as the base peak.

Key fragmentation pathways for trans-3,4-Dimethyl-2-pentene include:

Loss of a methyl group (•CH₃): Cleavage of a methyl group (mass = 15 u) results in a fragment ion at m/z 83. This is a common fragmentation for branched alkanes and alkenes. libretexts.org

Loss of an isopropyl group (•CH(CH₃)₂): The structure contains a prominent isopropyl group. Loss of this group (mass = 43 u) leads to a significant peak at m/z 55. This corresponds to the stable allylic cation [CH₃-CH=C-CH₃]⁺.

Allylic Cleavage: The bonds adjacent to the carbon-carbon double bond are susceptible to cleavage. This is a dominant process in the fragmentation of alkenes, as it leads to the formation of a resonance-stabilized allylic carbocation.

The mass spectrum from the NIST database shows characteristic peaks that can be interpreted to support the structure of trans-3,4-Dimethyl-2-pentene. nist.gov

Table 1: Prominent Peaks in the Mass Spectrum of trans-3,4-Dimethyl-2-pentene

| m/z Ratio | Proposed Fragment Ion | Neutral Loss |

| 98 | [C₇H₁₄]⁺ | (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ | •CH₃ (Methyl radical) |

| 55 | [C₄H₇]⁺ | •C₃H₇ (Isopropyl radical) |

| 41 | [C₃H₅]⁺ | (Allyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically to within 0.0005 atomic mass units (amu). libretexts.org This precision allows for the determination of a molecule's elemental formula from its exact mass. While standard MS can confirm the nominal mass (98), HRMS can distinguish trans-3,4-Dimethyl-2-pentene from other isomers or different compounds that also have a nominal mass of 98.

For trans-3,4-Dimethyl-2-pentene, the calculated exact mass for the molecular formula C₇H₁₄ is 98.10955 amu. An HRMS measurement would confirm this precise mass, unequivocally validating the elemental composition and ruling out other possibilities like C₆H₁₀O (exact mass 98.07316 amu). This capability is essential for resolving ambiguities when identifying unknown compounds. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state upon absorption of UV or visible light. rsc.org The wavelength at which maximum absorption occurs is denoted as λmax. egyankosh.ac.in

Wavelength Maxima (λmax) Analysis in Various Solvents

The chromophore in trans-3,4-Dimethyl-2-pentene is the isolated carbon-carbon double bond (C=C). This functional group gives rise to a π → π* electronic transition. For simple, non-conjugated alkenes, this transition requires high energy, and therefore the λmax occurs at short wavelengths, typically in the vacuum ultraviolet region (below 200 nm). msu.edu For example, 1-pentene (B89616) has a λmax of 178 nm. msu.edu It is expected that the λmax for trans-3,4-Dimethyl-2-pentene would be in a similar range, approximately 180-190 nm.

The choice of solvent can influence the λmax, although this effect is generally minor for non-polar π → π* transitions compared to transitions involving non-bonding electrons (n → π*). rsc.org Solvents like hexane (B92381) and ethanol (B145695) are commonly used because they are transparent in the relevant UV region. rsc.orgmsu.edu Any observed shifts (solvatochromism) in different solvents would likely be small for this compound due to the non-polar nature of the alkene chromophore.

Table 2: Expected UV-Vis Absorption Data for trans-3,4-Dimethyl-2-pentene

| Spectroscopic Parameter | Expected Value/Observation | Rationale |

| Chromophore | C=C (Alkene) | Isolated double bond |

| Electronic Transition | π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. egyankosh.ac.in |

| Expected λmax | ~180-190 nm | Typical for non-conjugated alkenes; absorption occurs in the vacuum UV region. msu.edu |

| Solvent Effects | Minimal | The non-polar π → π* transition is only slightly affected by solvent polarity. rsc.org |

Computational Chemistry and Theoretical Studies of Trans 3,4 Dimethyl 2 Pentene Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for studying the reactivity of alkenes like trans-3,4-Dimethyl-2-pentene, offering a balance between accuracy and computational cost.

DFT calculations are instrumental in locating and characterizing the transition state (TS) geometries and energies for addition reactions. researchgate.net For an alkene such as trans-3,4-Dimethyl-2-pentene, this includes reactions like hydrohalogenation, hydration, and oxidation. By modeling the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products.

For example, in the oxidative addition of a metal catalyst to a C-X bond, DFT can be used to determine the activation energy barrier. While specific studies on trans-3,4-Dimethyl-2-pentene are not prevalent, the methodology is well-established. Calculations for similar alkenes show that the activation barrier for processes like hydrocupration can be significant, and DFT helps elucidate the role of ligands and substrates in stabilizing the transition state. These models provide critical data on bond lengths and angles at the peak of the reaction coordinate, offering a snapshot of the fleeting transition state structure.

Table 1: Illustrative Transition State Calculation Data for a Generic Alkene Addition Reaction Note: This table is a generalized representation based on typical DFT outputs for alkene reactions and does not represent specific experimental data for trans-3,4-Dimethyl-2-pentene.

| Reaction Step | Method/Basis Set | Calculated Parameter | Value |

| Reactant Complex | M06-2X/6-311+G(d,p) | Relative Energy | 0.00 kcal/mol |

| Transition State (TS) | M06-2X/6-311+G(d,p) | Activation Energy Barrier | +21.60 kcal/mol |

| Intermediate | M06-2X/6-311+G(d,p) | Relative Energy | -9.75 kcal/mol |

| Product Complex | M06-2X/6-311+G(d,p) | Overall Reaction Energy | -35.00 kcal/mol |

Energy Differences in Isomeric Transformations

DFT calculations are highly effective for determining the relative stabilities of isomers. For trans-3,4-Dimethyl-2-pentene, this includes comparing its thermodynamic stability against its cis-isomer, cis-3,4-Dimethyl-2-pentene, as well as other structural isomers. The energy difference (ΔE) or Gibbs free energy difference (ΔG) between isomers can be calculated with high accuracy.

These calculations typically involve geometry optimization of each isomer to find its lowest energy conformation, followed by a frequency calculation to obtain thermodynamic properties. Studies on similar substituted alkenes consistently show that trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric strain. The energy difference is a key factor in predicting equilibrium concentrations in isomerization reactions.

The steric bulk of the methyl and isopropyl groups in trans-3,4-Dimethyl-2-pentene significantly influences its reactivity. DFT can be used to perform a detailed conformational analysis, identifying stable rotamers (conformational isomers) and the energy barriers for rotation around single bonds.

Steric effects are quantified by analyzing the optimized geometries and can be correlated with parameters like the Taft-Dubois E's steric parameter. bris.ac.uk For trans-3,4-Dimethyl-2-pentene, the arrangement of the alkyl groups affects the accessibility of the double bond to incoming reagents. DFT models can visualize the steric hindrance and calculate steric energy, explaining why certain reaction pathways are favored over others. This is crucial for understanding stereoselectivity in addition reactions.

Quantum Chemical Modeling of Reaction Intermediates

Quantum chemical methods are essential for studying highly reactive, short-lived intermediates that are difficult to observe experimentally. In the atmospheric oxidation of trans-3,4-Dimethyl-2-pentene, key intermediates include Criegee intermediates and vinyl hydroperoxides.

The ozonolysis of alkenes is a significant atmospheric process that proceeds via the formation of highly reactive carbonyl oxides known as Criegee intermediates (CIs). nih.gov For trans-3,4-Dimethyl-2-pentene, the reaction with ozone (O₃) would cleave the double bond to form a primary ozonide, which then decomposes into two sets of Criegee intermediates and carbonyl compounds.

The expected Criegee intermediates from trans-3,4-Dimethyl-2-pentene are (CH₃)₂CH-CHOO (a C₄ Criegee intermediate) and (CH₃)₂COO (dimethyl-substituted Criegee intermediate). DFT calculations are used to investigate the stability and reaction pathways of these CIs. nih.gov Theoretical studies show that CIs can undergo various reactions, including unimolecular decay or bimolecular reactions with atmospheric species like water, SO₂, and NOₓ. nih.govmdpi.com The stability and reactivity of a CI are strongly influenced by its substituents; for example, increasing the number of alkyl substituents can decrease the exothermicity of its subsequent reactions. nih.gov

Table 2: Predicted Ozonolysis Products of trans-3,4-Dimethyl-2-pentene

| Primary Ozonide Decomposition Pathway | Criegee Intermediate Formed | Carbonyl Compound Formed |

| Pathway A | (CH₃)₂CH-CHOO | Acetone ((CH₃)₂CO) |

| Pathway B | (CH₃)₂COO | Isobutyraldehyde ((CH₃)₂CH-CHO) |

Unimolecular Reaction Pathways of Vinyl Hydroperoxides

The syn-alkyl Criegee intermediates formed during ozonolysis can undergo a rapid 1,4-hydrogen shift to form a vinyl hydroperoxide (VHP). nih.gov This VHP is a crucial precursor to the hydroxyl radical (OH), a dominant oxidant in the troposphere. nih.gov

For the (CH₃)₂CH-CHOO Criegee intermediate derived from trans-3,4-Dimethyl-2-pentene, the corresponding VHP would be 1-hydroperoxy-3-methyl-1-butene. Quantum chemical modeling, using methods like M06-L and coupled-cluster theory, can elucidate the unimolecular decay pathways of this VHP. nih.gov Studies on structurally similar VHPs, such as those from trans-2-butene and 2,3-dimethyl-2-butene (B165504), show two primary competing pathways:

Homolysis: Cleavage of the weak O-O bond to directly produce an OH radical and a vinoxy radical. nih.gov

Rearrangement: Isomerization to a hydroxycarbonyl (B1239141) compound. nih.gov

Statistical Rate Theory Simulations

Statistical rate theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are powerful tools for calculating the rate constants of unimolecular reactions. These theories are predicated on the assumption that energy is rapidly redistributed among all the vibrational modes of a molecule before it reacts. The application of these simulations is crucial for understanding the temperature and pressure dependence of reaction rates.

Despite the utility of these methods, a specific application to the reactions of trans-3,4-Dimethyl-2-pentene is not documented in readily accessible scientific literature. Such a study would be valuable for predicting its thermal decomposition pathways and the lifetimes of any intermediate species formed during its reactions.

Prediction of Reaction Branching Fractions

In chemical reactions where multiple products can be formed, the branching fraction, or branching ratio, quantifies the proportion of each product. Computational methods, often coupled with statistical rate theory, can predict these branching fractions by analyzing the potential energy surface of a reaction. This is particularly important in fields like combustion and atmospheric chemistry, where the distribution of products can have significant consequences.

For trans-3,4-Dimethyl-2-pentene, there is a lack of published research detailing the theoretical prediction of reaction branching fractions for its key reactions, such as oxidation or pyrolysis. Such studies would provide insight into the major and minor products formed under various conditions, which is essential for developing detailed kinetic models.

Role of Quantum Mechanical Tunneling

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. researchgate.netlibretexts.org This effect is particularly significant for the transfer of light particles, such as hydrogen atoms (protons) and electrons, and can lead to reaction rates that are significantly higher than those predicted by classical theories, especially at lower temperatures. nih.govacs.orgumn.edu

The investigation of quantum tunneling effects is a key area of modern computational chemistry. However, specific theoretical studies quantifying the role of quantum mechanical tunneling in reactions involving trans-3,4-Dimethyl-2-pentene, for instance in hydrogen abstraction reactions, have not been reported in the surveyed literature. Analyzing tunneling contributions would be critical for accurately predicting the low-temperature reactivity of this compound.

Stereochemical Considerations in Trans 3,4 Dimethyl 2 Pentene Reactions

Geometric Isomerism and E/Z Nomenclature

Geometric isomerism arises in alkenes due to restricted rotation around the carbon-carbon double bond. pressbooks.pubpearson.com This restriction means that if each carbon of the double bond is attached to two different groups, two distinct spatial arrangements, known as stereoisomers, can exist. libretexts.org For the compound 3,4-dimethyl-2-pentene (B12518032), the two carbons involved in the double bond (at positions 2 and 3) meet this requirement, giving rise to two geometric isomers: cis and trans.

In the trans isomer, the higher-priority groups on each carbon of the double bond are on opposite sides. libretexts.org Conversely, in the cis isomer, they are on the same side. ontosight.aichemspider.com While the cis/trans naming system is common, the more systematic and unambiguous method is the E/Z nomenclature, which assigns priorities to the substituent groups on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com

The CIP rules prioritize groups based on the atomic number of the atoms directly attached to the double-bond carbons; a higher atomic number gets higher priority. pressbooks.publibretexts.org If there is a tie, the analysis proceeds to the next atoms along the chain until a point of difference is found. libretexts.org

For trans-3,4-Dimethyl-2-pentene:

At Carbon-2 (C2): The attached groups are a hydrogen atom (atomic number 1) and a methyl group (-CH₃, atomic number of carbon is 6). The methyl group has higher priority.

At Carbon-3 (C3): The attached groups are a methyl group (-CH₃) and an isopropyl group (-CH(CH₃)₂). Both are attached via a carbon atom, resulting in a tie. To break the tie, we examine the atoms attached to these carbons. The methyl carbon is bonded to (H, H, H), while the isopropyl carbon is bonded to (C, C, H). The isopropyl group, therefore, has higher priority.

In the trans isomer, the two higher-priority groups (the methyl group at C2 and the isopropyl group at C3) are on opposite sides of the double bond. The German word for opposite is "entgegen," so this isomer is designated as (E). libretexts.orgchemguide.co.uk Its counterpart, cis-3,4-dimethyl-2-pentene, where the high-priority groups are on the same side ("zusammen" in German), is designated as (Z). ontosight.ailibretexts.org

Table 1: Isomers and Nomenclature of 3,4-Dimethyl-2-pentene

| Common Name | IUPAC Name | CAS Number | High-Priority Groups |

|---|---|---|---|

| trans-3,4-Dimethyl-2-pentene | (E)-3,4-Dimethyl-2-pentene | 4914-92-5 | Opposite Sides |

Influence of Molecular Configuration on Reactivity

The molecular configuration—specifically, the trans (or E) arrangement of substituents—has a profound influence on the reactivity of 3,4-dimethyl-2-pentene. The spatial positioning of the alkyl groups affects the accessibility of the π-bond to incoming reagents and influences the stability of transition states.

A clear example is seen in epoxidation reactions. A kinetic study on the epoxidation of various alkenes by dimethyldioxirane (B1199080) found that the reaction is highly sensitive to steric effects. researchgate.net For dialkyl-substituted alkenes, cis isomers were found to be significantly more reactive than their corresponding trans isomers. researchgate.net This difference in reactivity is attributed to the steric hindrance presented by the substituents. In the trans configuration of 3,4-dimethyl-2-pentene, the bulky isopropyl group and the methyl group on the opposite side of the double bond create a more sterically crowded environment for the approach of the oxidizing agent compared to the cis isomer, where both groups are on the same side, leaving one face of the double bond more accessible.